

# Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B1607317

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This technical guide provides a comprehensive overview of the synthesis of **4-Methoxy-3-nitro-N-phenylbenzamide**, a valuable compound in medicinal chemistry and drug discovery. This document details two primary synthetic pathways, including step-by-step experimental protocols, quantitative data, and process visualizations to aid in research and development.

## Introduction

**4-Methoxy-3-nitro-N-phenylbenzamide** is a nitro-substituted benzamide derivative with the molecular formula  $C_{14}H_{12}N_2O_4$  and a molecular weight of 272.26 g/mol. [1][2] Its structure features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group. [1] This compound is typically a light tan solid with low solubility in water. [3] Its chemical structure and substitution pattern make it a subject of interest for further chemical modifications and biological screening in drug development programs.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Methoxy-3-nitro-N-phenylbenzamide** is presented in the table below.

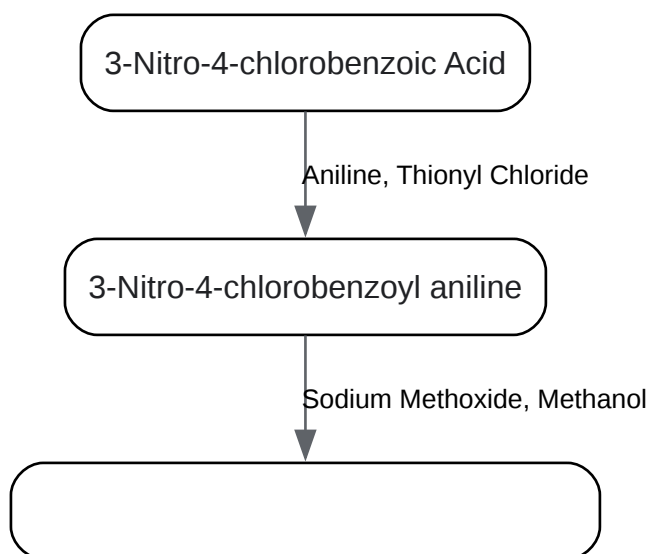
Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
Molecular Weight	272.26 g/mol	[1][2]
Physical Appearance	Light tan solid	[3]
Melting Point	162-163 °C	[4]
Solubility in Water	< 0.1 mg/mL at 15 °C	[3]
LogP	2.37	[1]

## Synthetic Pathways

Two primary synthetic routes for the preparation of **4-Methoxy-3-nitro-N-phenylbenzamide** have been identified and are detailed below.

### Pathway 1: Two-Step Synthesis from 3-Nitro-4-chlorobenzoic Acid

This pathway involves an initial amidation reaction followed by a nucleophilic aromatic substitution (etherification).



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### Pathway 1: Synthesis from 3-Nitro-4-chlorobenzoic Acid

#### Experimental Protocol:

##### Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl aniline[4]

- To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1 equivalent), chlorobenzene as the solvent, and aniline (1.05 equivalents).
- Heat the mixture to 70-80 °C with stirring.
- Slowly add thionyl chloride (1.5 equivalents) dropwise.
- After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.
- Cool the reaction to room temperature and quench by the addition of water.
- The product is isolated by filtration, washed with water, and dried to yield 3-nitro-4-chlorobenzoyl aniline.

##### Step 2: Synthesis of **4-Methoxy-3-nitro-N-phenylbenzamide**[4]

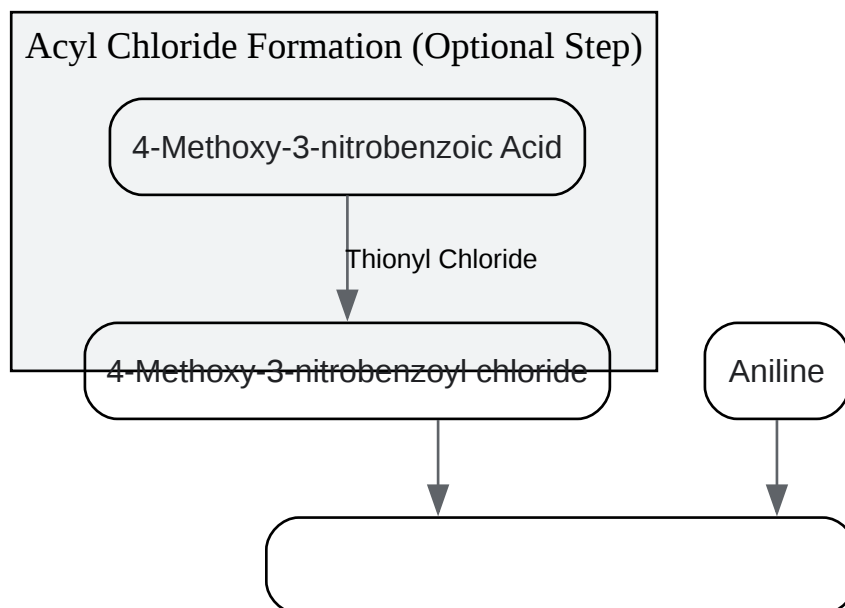
- In a reaction vessel, dissolve 3-nitro-4-chlorobenzoyl aniline (1 equivalent) in methanol.
- Add sodium methoxide (1.1 equivalents) to the solution.
- Heat the mixture to reflux and maintain for 8 hours.
- Cool the reaction mixture to allow for precipitation of the product.
- Isolate the solid by filtration, wash with water, and dry to obtain **4-Methoxy-3-nitro-N-phenylbenzamide**.

#### Quantitative Data for Pathway 1:

Step	Product	Yield (%)	Purity (%)	Melting Point (°C)	Physical State
1	3-Nitro-4-chlorobenzoyl aniline	97	98.5	128-130	Brown solid
2	4-Methoxy-3-nitro-N-phenylbenzamide	94.9	99.0	162-163	Yellow solid

## Pathway 2: Direct Amidation of 4-Methoxy-3-nitrobenzoic Acid

This pathway involves the direct formation of the amide bond between 4-Methoxy-3-nitrobenzoic acid and aniline. This is a more direct route, and the reaction can be facilitated by converting the carboxylic acid to a more reactive acyl chloride intermediate in situ or in a separate step.



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### Pathway 2: Synthesis from 4-Methoxy-3-nitrobenzoic Acid

## Experimental Protocol:

### Method A: Two-Step via Acyl Chloride[5][6]

- Formation of 4-Methoxy-3-nitrobenzoyl chloride: In a round-bottomed flask, add 4-Methoxy-3-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).
- Heat the mixture at reflux for 2-3 hours.
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-Methoxy-3-nitrobenzoyl chloride.
- Amide Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as dichloromethane or toluene.
- Cool the solution in an ice bath and add aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

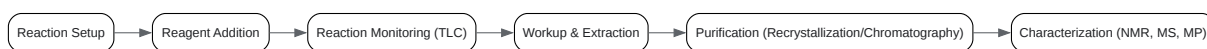
### Method B: One-Pot with a Coupling Agent[2][7]

- In a reaction vessel, dissolve 4-Methoxy-3-nitrobenzoic acid (1 equivalent), aniline (1 equivalent), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or dichloromethane.
- Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours.

- Monitor the reaction progress by thin-layer chromatography.
- Once the reaction is complete, dilute with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic phase, concentrate, and purify the product as described in Method A.

## Experimental Workflow Overview

The general workflow for the synthesis and purification of **4-Methoxy-3-nitro-N-phenylbenzamide** is depicted below.



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### General Experimental Workflow

## Characterization Data

The final product, **4-Methoxy-3-nitro-N-phenylbenzamide**, can be characterized using standard analytical techniques.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: Provides confirmation of the chemical structure.[3][8]
- Mass Spectrometry: Confirms the molecular weight of the compound.[3]
- Melting Point Analysis: A sharp melting point is indicative of high purity.
- Infrared Spectroscopy: To identify the characteristic functional groups (amide  $\text{C}=\text{O}$ ,  $\text{N}-\text{H}$ , nitro  $\text{NO}_2$ ).

## Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of **4-Methoxy-3-nitro-N-phenylbenzamide**. Pathway 1, a two-step process starting from 3-nitro-4-chlorobenzoic acid, is well-documented with reported yields and purities. Pathway 2 offers a

more direct approach from 4-Methoxy-3-nitrobenzoic acid, with flexibility in the choice of amidation method. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

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